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Introduction

The divinylcyclopropane-cycloheptadiene rearrangement (DVCPR) is a powerful pericyclic
reaction in organic synthesis for the construction of seven-membered rings. This[1][1]-
sigmatropic rearrangement, conceptually related to the Cope rearrangement, is driven by the
release of strain from the three-membered cyclopropane ring, providing a strong
thermodynamic driving force. Tandem sequences that capitalize on the in situ formation of a
divinylcyclopropane intermediate followed by its spontaneous rearrangement offer an efficient
and atom-economical approach to complex molecular architectures, particularly those found in
biologically active natural products. These tandem reactions often proceed with high
stereoselectivity, enabling the construction of multiple stereocenters in a single operation. This
document provides an overview of the applications of tandem DVCPR reactions, detailed
experimental protocols for key transformations, and quantitative data for various substrates.

Core Principles and Mechanistic Overview

The divinylcyclopropane-cycloheptadiene rearrangement proceeds through a concerted, boat-
like transition state. A critical requirement for the rearrangement is that the divinylcyclopropane
must adopt a cis configuration on the cyclopropane ring. trans-Divinylcyclopropanes do not
undergo the rearrangement directly but can often be isomerized to the cis-isomer under
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thermal or catalytic conditions. The stereochemistry of the vinyl groups is translated into the
stereochemistry of the resulting cycloheptadiene, making the reaction highly stereospecific.

Tandem reactions are designed to generate the reactive cis-divinylcyclopropane intermediate,
which then undergoes the rearrangement in the same pot. A common strategy involves the
rhodium-catalyzed cyclopropanation of a diene with a vinyldiazoacetate. This reaction typically
favors the formation of the cis-divinylcyclopropane, which then readily rearranges to the
cycloheptadiene product.

cis-Divinylcyclopropane

D

Rearrangement

Boat-]ike Transition State

Cycloheptadiene
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Applications in Natural Product Synthesis

The tandem divinylcyclopropane-cycloheptadiene rearrangement has been a key strategy in
the total synthesis of numerous complex natural products, enabling the efficient construction of
their challenging seven-membered ring systems.

Total Synthesis of (x)-Tremulenolide A
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Davies and coworkers utilized a rhodium-catalyzed tandem
cyclopropanation/divinylcyclopropane-cycloheptadiene rearrangement as the key step in the
total synthesis of the sesquiterpene (£)-tremulenolide A.[2] The reaction between a
vinyldiazoacetate and a 1,3-diene efficiently constructed the bicyclo[5.3.0]decane core of the
natural product.

Total Synthesis of (+)-Gelsemine

In their landmark total synthesis of the complex alkaloid (+)-gelsemine, Danishefsky and
coworkers employed a divinylcyclopropane-cycloheptadiene rearrangement to construct the
central seven-membered ring of the gelsemine core.[3]

Total Synthesis of (*)-Scopaduicic Acid B

The research group of Overman implemented a divinylcyclopropane rearrangement as a
pivotal step in their total synthesis of the diterpene (x)-scopadulcic acid B.[1]

Quantitative Data for Tandem DVCPR Reactions

The following tables summarize representative quantitative data for tandem reactions initiated
by the divinylcyclopropane-cycloheptadiene rearrangement, showcasing the versatility and
efficiency of this methodology.

Table 1: Rhodium-Catalyzed Tandem Cyclopropanation/DVCPR of Vinyldiazoacetates and
Dienes
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Experimental Protocols

Protocol 1: Davies' Rhodium-Catalyzed [4+3]

Cycloaddition (Tandem Cyclopropanation/DVCPR)

This protocol describes a general procedure for the rhodium(ll)-catalyzed reaction between a

vinyldiazoacetate and a 1,3-diene to form a bicyclic cycloheptadiene ester.[2]

Materials:
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Vinyldiazoacetate

1,3-Diene

Rhodium(ll) acetate dimer (Rh2(OAc)4)

Anhydrous pentane

Syringe pump

Standard glassware for inert atmosphere reactions
Procedure:

To a solution of the 1,3-diene (1.2 equivalents) in anhydrous pentane (0.1 M) under an argon
atmosphere at room temperature, add a catalytic amount of rhodium(ll) acetate dimer (1 mol
%).

Prepare a solution of the vinyldiazoacetate (1.0 equivalent) in anhydrous pentane.

Using a syringe pump, add the vinyldiazoacetate solution dropwise to the reaction mixture
over a period of 4-6 hours. The disappearance of the diazo compound can be monitored by
the fading of its characteristic yellow color.

After the addition is complete, stir the reaction mixture for an additional hour at room
temperature.

Remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to afford the bicyclic cycloheptadiene ester.
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Set up reaction under Argon:
1,3-Diene and Rh2(OAc)a4 in pentane
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Protocol 2: Thermal Divinylcyclopropane
Rearrangement
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This protocol provides a general method for the thermal rearrangement of a pre-formed
divinylcyclopropane, which is often generated in a preceding step and used directly.[7]

Materials:

¢ Divinylcyclopropane precursor (e.g., silyl enol ether of a vinylcyclopropyl ketone)
» High-boiling point solvent (e.g., toluene, xylene) or neat conditions

o Apparatus for heating under an inert atmosphere (e.g., oil bath, heating mantle)
Procedure:

e Place the divinylcyclopropane precursor in a round-bottom flask equipped with a reflux
condenser under an argon atmosphere.

o If a solvent is used, add the anhydrous solvent to the flask.

» Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 230 °C,
depending on the substrate).

» Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas
chromatography (GC).

e Once the reaction is complete, cool the mixture to room temperature.
« If a solvent was used, remove it under reduced pressure.

 Purify the crude product by distillation or flash column chromatography.
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Set up reaction under Argon:
Divinylcyclopropane precursor (neat or in solvent)

@desired temperature (80-230 °C)

@reacﬂon progress (TLC, GC)

eaction complete
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Signaling Pathways and Logical Relationships
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The tandem reactions often involve a logical sequence of events where the formation of one
key intermediate directly leads to the next transformation. The following diagram illustrates the
logical relationship in a tandem cyclopropanation/divinylcyclopropane-cycloheptadiene

rearrangement.
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Tandem reactions initiated by the divinylcyclopropane-cycloheptadiene rearrangement
represent a highly effective and elegant strategy for the synthesis of complex molecules
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containing seven-membered rings. The ability to generate the reactive divinylcyclopropane
intermediate in situ, followed by a spontaneous and stereospecific rearrangement, offers
significant advantages in terms of efficiency and atom economy. The protocols and data
presented herein provide a valuable resource for researchers in organic synthesis and drug
discovery, facilitating the application of this powerful transformation in their own research
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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